D-Glucitol, 1-(3-mercaptopropanoate)
Description
Properties
CAS No. |
68928-45-0 |
|---|---|
Molecular Formula |
C9H18O7S |
Molecular Weight |
270.30 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 3-sulfanylpropanoate |
InChI |
InChI=1S/C9H18O7S/c10-3-5(11)8(14)9(15)6(12)4-16-7(13)1-2-17/h5-6,8-12,14-15,17H,1-4H2/t5-,6+,8-,9-/m1/s1 |
InChI Key |
HFFGLIQNBUXATK-HSLWUYEYSA-N |
Isomeric SMILES |
C(CS)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
C(CS)C(=O)OCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol, 1-(3-mercaptopropanoate) typically involves the esterification of D-glucitol with 3-mercaptopropanoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of D-Glucitol, 1-(3-mercaptopropanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: D-Glucitol, 1-(3-mercaptopropanoate) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
Scientific Research Applications
Chemistry: D-Glucitol, 1-(3-mercaptopropanoate) is used as a building block in organic synthesis and as a reagent in various chemical reactions .
Biology: In biological research, it is used to study the interactions of mercapto groups with biological molecules and to develop thiol-based probes .
Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development and as a component in drug delivery systems .
Industry: In the industrial sector, D-Glucitol, 1-(3-mercaptopropanoate) is used in the production of polymers, coatings, and adhesives due to its unique chemical properties .
Mechanism of Action
The mechanism of action of D-Glucitol, 1-(3-mercaptopropanoate) involves its interaction with various molecular targets through its mercapto group. This group can form covalent bonds with thiol-reactive sites on proteins and other biomolecules, leading to changes in their structure and function . The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Structural Analogs: D-Glucitol Esters
Key Observations :
- Functional Groups: The thiol group in D-Glucitol, 1-(3-mercaptopropanoate) distinguishes it from non-sulfhydryl glucitol esters (e.g., monopalmitate). This group may enhance metal-binding capacity but could reduce stability due to oxidation susceptibility .
- Pharmaceutical Use : While fosaprepitant and delafloxacin utilize D-glucitol for solubility enhancement, their lack of thiol groups highlights a trade-off between reactivity and stability in drug formulations .
Functional Analogs: Mercaptopropanoate Derivatives
Key Observations :
- Solubility: D-Glucitol’s polyol structure confers higher hydrophilicity compared to 2-ethylhexyl 3-mercaptopropanoate, making it more suitable for aqueous systems (e.g., drug formulations) .
- Reactivity: The free thiol in 3-mercaptopropanoic acid is more reactive but less stable than its esterified counterparts.
Physicochemical and Functional Comparisons
A. Stability :
- Thiol-containing compounds like D-Glucitol, 1-(3-mercaptopropanoate) may require stabilization (e.g., antioxidants) to prevent oxidation, whereas non-thiol glucitol esters (e.g., monopalmitate) are more stable .
B. Industrial vs. Pharmaceutical Utility :
- Industrial: 2-Ethylhexyl 3-mercaptopropanoate’s lipophilicity suits it for polymer synthesis and environmental remediation, whereas D-Glucitol, 1-(3-mercaptopropanoate) could target water-based systems .
- Pharmaceutical : Fosaprepitant and delafloxacin highlight glucitol’s role in API solubility, but thiol-glucitol esters remain underexplored in drug development .
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